3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol
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Overview
Description
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is an organic compound with the molecular formula C7H14O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by a cyclopropyl ring substituted with a methyl group and a propanol chain. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used to convert an alkene into a cyclopropane derivative. Subsequent reduction and functionalization steps yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for potential therapeutic applications, including drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(1R,2S)-2-Methylcyclopropyl]propan-1-ol: A stereoisomer with similar properties but different spatial arrangement.
Cyclopropylmethanol: A simpler analog with a cyclopropyl ring and a hydroxyl group.
2-Methylcyclopropanol: Another analog with a methyl group on the cyclopropyl ring.
Uniqueness
3-[(1S,2R)-2-Methylcyclopropyl]propan-1-ol is unique due to its specific chiral configuration and the presence of both a cyclopropyl ring and a propanol chain. This combination of features makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[(1S,2R)-2-methylcyclopropyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-5-7(6)3-2-4-8/h6-8H,2-5H2,1H3/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDUUAXRCRMGFV-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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